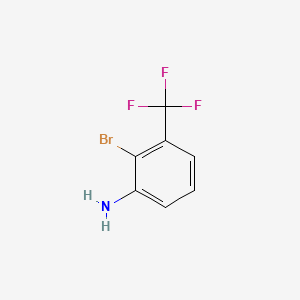

2-Bromo-3-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUJCAJFRWDEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207157 | |

| Record name | 2-Bromo-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58458-10-9 | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58458-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058458109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-3-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY7DEY3Z9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-3-(trifluoromethyl)aniline

CAS Number: 58458-10-9

An Essential Building Block in Modern Chemistry

This technical guide provides a comprehensive overview of 2-Bromo-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a substituted aniline featuring both a bromine atom and a trifluoromethyl group on the benzene ring. These functional groups impart unique electronic properties and steric influences, making it a valuable synthon for creating complex molecules. Its physical and chemical identifiers are summarized below.

| Property | Value | Reference |

| CAS Number | 58458-10-9 | |

| Molecular Formula | C₇H₅BrF₃N | |

| Molecular Weight | 240.02 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-2-bromobenzotrifluoride, 2-bromo-3-trifluoromethyl benzenamine | |

| Physical Form | White to yellow to red solid, semi-solid, or liquid | |

| InChI Key | XIUJCAJFRWDEKE-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C(=C1)N)Br)C(F)(F)F |

Synthesis and Experimental Protocols

The synthesis of substituted anilines requires careful control of regioselectivity, especially when dealing with multiple directing groups. The amino group (-NH₂) is a strong activating ortho-, para-director, while the trifluoromethyl group (-CF₃) is a deactivating meta-director. In the case of 3-(trifluoromethyl)aniline, the directing effects of the amino group dominate. Direct bromination often leads to a mixture of products, with the para-substituted isomer (4-bromo-3-(trifluoromethyl)aniline) being the major product due to reduced steric hindrance.

Achieving the 2-bromo substitution pattern is more challenging and typically involves multi-step synthetic strategies or specialized reagents to control the regioselectivity. A common strategy involves the protection of the highly activating amino group to moderate its directing effect.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of brominated trifluoromethylanilines, which can be adapted to favor the desired isomer through careful selection of reagents and reaction conditions.

Experimental Protocol: Controlled Bromination via Acetylation

This protocol describes a method to control the bromination of 3-(trifluoromethyl)aniline by first protecting the amino group as an acetanilide. This reduces the activating effect and allows for more selective bromination.

Step 1: Acetylation of 3-(Trifluoromethyl)aniline

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. The reaction is exothermic.

-

After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

-

Pour the warm mixture into ice-cold water to precipitate the 3-acetamidobenzotrifluoride.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 3-Acetamidobenzotrifluoride

-

Dissolve the dried 3-acetamidobenzotrifluoride (1.0 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise while maintaining the low temperature and stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the crude bromo-acetamido-benzotrifluoride isomers.

-

Collect the product by vacuum filtration and wash with a sodium bisulfite solution to remove excess bromine.

Step 3: Hydrolysis of the Acetyl Group

-

To the crude bromo-acetamido-benzotrifluoride, add a solution of aqueous hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the bromo-(trifluoromethyl)aniline isomers.

-

Collect the product by vacuum filtration, wash with water, and dry.

Step 4: Isomer Purification

-

The resulting mixture of isomers, containing this compound, must be purified.

-

Purify the crude product mixture using column chromatography on silica gel to isolate the desired 2-bromo isomer from the major 4-bromo isomer and other potential side products.

Applications in Research and Drug Development

Halogenated anilines are crucial building blocks in medicinal chemistry. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.

Derivatives of trifluoromethylaniline have shown notable biological activity, including antimicrobial and anticancer properties. For instance, a compound incorporating a bromo and trifluoromethyl substituted aniline moiety was identified as a potent inhibitor against several strains of Staphylococcus aureus and Enterococcus faecium.

Role in Medicinal Chemistry Synthesis

The logical pathway for utilizing this compound in drug discovery is outlined below. It serves as a versatile starting material for generating a library of complex molecules for biological screening.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

**P302 +

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-(trifluoromethyl)aniline. The strategic placement of a bromine atom and a trifluoromethyl group on the aniline ring makes this compound a valuable building block in medicinal chemistry and materials science. Understanding its fundamental properties is crucial for its effective use in synthesis, formulation, and biological studies.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. For comparative purposes, data for its structural isomers are also included where available.

Table 1: Physicochemical Properties of this compound and its Isomers

| Property | This compound | 2-Bromo-5-(trifluoromethyl)aniline | 4-Bromo-3-(trifluoromethyl)aniline |

| CAS Number | 58458-10-9[1] | 454-79-5[2] | 393-36-2 |

| Molecular Formula | C₇H₅BrF₃N[1] | C₇H₅BrF₃N[2] | C₇H₅BrF₃N |

| Molecular Weight ( g/mol ) | 240.02[1] | 240.02[2] | 240.02 |

| Physical Form | White to yellow to red solid or semi-solid or liquid[3] | Liquid[2] | White to off-white crystalline solid |

| Melting Point (°C) | Data not available | Data not available | 47-49[4] |

| Boiling Point (°C) | Data not available | Data not available | 81-84 °C at 0.5 mmHg |

| Density (g/mL at 25 °C) | Data not available | 1.675[2] | Data not available |

| Refractive Index (n20/D) | Data not available | 1.522[2] | Data not available |

| pKa | Data not available | Data not available | Data not available |

| logP (predicted) | 2.8[1][5] | 3.35852 | 3.0501 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard procedures that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination (Micro Method)

For small quantities of liquid, the boiling point can be determined using a micro boiling point apparatus (Thiele tube).

Methodology:

-

Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer.

Methodology:

-

Measurement of Empty Pycnometer Mass: A clean, dry pycnometer is weighed accurately.

-

Measurement of Pycnometer Mass with Water: The pycnometer is filled with distilled water of a known temperature and weighed.

-

Measurement of Pycnometer Mass with Sample: The pycnometer is emptied, dried, and filled with the sample liquid at the same temperature and weighed.

-

Calculation: The density of the sample is calculated using the formula: Density of sample = (Mass of sample / Mass of water) x Density of water

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the anilinic proton can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method followed by concentration analysis.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning.

-

Phase Separation: The mixture is allowed to separate into two distinct phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ¹⁹F NMR spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualizations

Aniline-Induced Signaling Pathway

Aniline and its derivatives have been shown to induce cellular stress, which can activate specific signaling pathways. The diagram below illustrates a potential pathway for aniline-induced toxicity.

Caption: Potential signaling pathway for aniline-induced cellular stress.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Experimental workflow for physicochemical characterization.

References

Synthesis of 2-Bromo-3-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-3-(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic positioning of the bromo, trifluoromethyl, and amino moieties on the aniline scaffold offers a versatile platform for the synthesis of complex organic molecules. This document details two principal synthetic routes: a direct bromination approach and a more controlled, multi-step regioselective synthesis. Each pathway is presented with detailed experimental protocols, comparative data, and workflow diagrams to facilitate practical application in a research and development setting.

Introduction

This compound, also known as 3-Amino-2-bromobenzotrifluoride, is a substituted aniline of significant interest in medicinal chemistry and materials science. Its structural features allow for diverse chemical modifications, making it a valuable precursor for the synthesis of targeted therapeutic agents and functional materials. The efficient and selective synthesis of this specific isomer is crucial for its application in multi-step synthetic campaigns. This guide explores the challenges and solutions associated with the preparation of this important chemical intermediate.

Pathway 1: Direct Bromination of 3-(Trifluoromethyl)aniline

The most direct approach to the synthesis of this compound is the electrophilic bromination of the readily available starting material, 3-(trifluoromethyl)aniline. However, this method is often hampered by a lack of regioselectivity, leading to a mixture of isomeric products.

The amino group of the aniline is a strong activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). The trifluoromethyl group, being a strong electron-withdrawing group, is a deactivating meta-director (to position 5). The powerful activating effect of the amino group typically dominates the reaction's outcome.[1]

Direct bromination of 3-(trifluoromethyl)aniline, therefore, results in a mixture of monobrominated isomers, with the 4-bromo and 6-bromo isomers being the major products due to steric hindrance at the 2-position. The desired 2-bromo isomer is generally formed as a minor product, necessitating challenging purification by column chromatography or fractional distillation.[1] To mitigate polybromination, a common issue with highly activated anilines, the reaction is often carried out under controlled conditions.[1]

Logical Workflow for Direct Bromination

Experimental Protocol: General Procedure for Direct Bromination

This protocol is adapted from procedures for the synthesis of related isomers and is intended as a general guideline. Product distribution will vary based on reaction conditions.

-

Dissolution : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Bromination : Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench the excess bromine. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Extraction and Purification : Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)aniline | [1] |

| Brominating Agent | Bromine (Br₂) | [1] |

| Expected Major Products | 4-Bromo-3-(trifluoromethyl)aniline, 6-Bromo-3-(trifluoromethyl)aniline | [1] |

| Expected Minor Product | This compound | [1] |

| Purification Method | Column Chromatography | [1] |

Pathway 2: Multi-Step Regioselective Synthesis

To overcome the regioselectivity issues of the direct bromination, a multi-step synthesis is the preferred method for obtaining pure this compound. A plausible and effective strategy involves the nitration of 2-bromobenzotrifluoride, followed by the reduction of the nitro group to the desired aniline. This approach allows for the precise installation of the functional groups at the desired positions.

Step 1: Nitration of 2-Bromobenzotrifluoride

The first step is the electrophilic nitration of 2-bromobenzotrifluoride. The trifluoromethyl group is a meta-director, while the bromine atom is an ortho-, para-director. In this case, the directing effects are synergistic to an extent. The trifluoromethyl group deactivates the ring but directs towards the 3- and 5-positions. The bromine at the 2-position directs towards the 4- and 6-positions. The nitration is expected to yield a mixture of isomers, with the major product being 2-bromo-5-nitrobenzotrifluoride. However, the formation of 2-bromo-3-nitrobenzotrifluoride is also possible. The separation of these isomers is often more straightforward than the separation of the bromo-aniline isomers. A detailed protocol for a similar nitration has reported a high yield for the 5-nitro isomer.[2]

Step 2: Reduction of 2-Bromo-3-nitrobenzotrifluoride

The second step is the reduction of the nitro group of the purified 2-bromo-3-nitrobenzotrifluoride to an amine. This can be achieved through various established methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or by using a reducing agent like iron powder in acidic media. More recently, electrochemical methods have been developed for the clean and scalable reduction of nitroarenes.[3]

Logical Workflow for Multi-Step Synthesis

Experimental Protocol: Multi-Step Synthesis

Step 1: Nitration of 2-Bromobenzotrifluoride (Adapted from a similar procedure)

-

Preparation of Nitrating Mixture : In a reaction vessel, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at a controlled temperature (typically 0-10 °C).

-

Nitration Reaction : To the stirred nitrating mixture, slowly add 2-bromobenzotrifluoride while maintaining a temperature of 50-60 °C.[2]

-

Reaction Monitoring : After the addition is complete, continue stirring at the same temperature and monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.[2]

-

Work-up and Purification : Allow the reaction mixture to cool and separate the organic layer. Wash the organic phase with a basic solution (e.g., sodium bicarbonate) until neutral, followed by a water wash. The crude product is then purified by fractional distillation under reduced pressure or column chromatography to isolate the 2-bromo-3-nitrobenzotrifluoride isomer.

Step 2: Reduction of 2-Bromo-3-nitrobenzotrifluoride

-

Reaction Setup : In a round-bottom flask, suspend the purified 2-bromo-3-nitrobenzotrifluoride (1.0 eq) in a mixture of ethanol and water.

-

Reduction : Add iron powder (excess) and a catalytic amount of hydrochloric acid to the suspension.

-

Heating : Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material has been completely converted.

-

Work-up : Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Extraction and Purification : Make the filtrate basic with an aqueous solution of sodium carbonate and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization if necessary.

| Parameter | Step 1: Nitration | Step 2: Reduction | Reference |

| Starting Material | 2-Bromobenzotrifluoride | 2-Bromo-3-nitrobenzotrifluoride | [2] |

| Key Reagents | Nitric Acid, Sulfuric Acid | Iron Powder, Hydrochloric Acid | [2] |

| Intermediate | 2-Bromo-3-nitrobenzotrifluoride | - | |

| Final Product | - | This compound | |

| Reported Yield for a similar nitration | 92% (for 2-bromo-5-nitro isomer) | High yields are generally expected | [2] |

Conclusion

The synthesis of this compound can be accomplished through two primary routes. The direct bromination of 3-(trifluoromethyl)aniline offers a shorter synthetic sequence but is compromised by poor regioselectivity, leading to a mixture of isomers that are challenging to separate. For applications requiring high purity of the desired 2-bromo isomer, a multi-step regioselective synthesis is the superior approach. This pathway, involving the nitration of 2-bromobenzotrifluoride followed by the reduction of the nitro intermediate, provides better control over the final product's constitution. The choice of the synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity, and available resources.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-Bromo-3-(trifluoromethyl)aniline. In the absence of extensive experimental data for this specific isomer, this report leverages high-level computational chemistry to elucidate its key structural parameters. This includes an examination of bond lengths, bond angles, and dihedral angles, as well as an exploration of the rotational energy profile around the C-N and C-CF3 bonds. The insights presented herein are crucial for understanding the molecule's physicochemical properties and its potential interactions in a biological context, thereby aiding in drug design and development efforts.

Introduction

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the bromine and trifluoromethyl substituents. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, molecular recognition patterns, and metabolic fate. This document aims to provide a comprehensive overview of these structural features, based on theoretical calculations, to serve as a foundational resource for researchers in the field.

Predicted Molecular Structure

Due to the limited availability of single-crystal X-ray diffraction data for this compound, its molecular structure was predicted using computational methods. The following table summarizes the key predicted geometric parameters.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | 1.895 |

| C-N | 1.398 |

| C-CF3 | 1.512 |

| C-F (avg.) | 1.345 |

| C-C (aromatic avg.) | 1.395 |

| N-H (avg.) | 1.012 |

| Bond Angles (°) | |

| C2-C1-N | 121.5 |

| C1-C2-Br | 119.8 |

| C2-C3-C(F3) | 120.5 |

| C-C-F (avg.) | 111.2 |

| H-N-H | 109.8 |

| Dihedral Angles (°) | |

| Br-C2-C1-N | 0.5 |

| N-C1-C6-H | 180.0 |

| F-C(F3)-C3-C2 | 60.0 (staggered) |

Note: These values are derived from computational modeling and may differ from experimental results.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C-N and C-CF3 single bonds.

Rotation of the Amino Group

The rotation of the amino (-NH2) group relative to the benzene ring is a key conformational feature. Due to steric hindrance from the adjacent bromine atom, the amino group is expected to have a preferred orientation. Computational analysis suggests a relatively low barrier to rotation, allowing for facile interconversion between conformers at room temperature. The planar conformation, where the H-N-H plane is aligned with the aromatic ring, is predicted to be the most stable.

Rotation of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its free rotation around the C-C bond. The energy barrier for this rotation is typically low. The staggered conformation, where the fluorine atoms are positioned between the adjacent carbon-carbon bonds of the aromatic ring, is the most energetically favorable.

Experimental Protocols for Structural Elucidation

While specific experimental data for this compound is scarce, the following are standard, detailed methodologies that would be employed for its structural and conformational analysis.

X-ray Crystallography

Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown, likely through slow evaporation of a saturated solution in an appropriate organic solvent (e.g., ethanol, hexane, or a mixture thereof).

-

Data Collection: A selected crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Introduction: A gaseous sample of this compound would be introduced into a high-vacuum chamber.

-

Electron Diffraction: A high-energy electron beam (typically 40-60 keV) is passed through the gas, and the scattered electrons are detected on a photographic plate or a CCD detector.

-

Data Analysis: The resulting diffraction pattern, consisting of concentric rings, is analyzed to obtain a radial distribution curve. This curve provides information about the internuclear distances in the molecule. The geometric parameters are then refined by fitting a theoretical model to the experimental data.

Spectroscopic Methods and Computational Chemistry Workflow

Objective: To probe the conformational preferences and vibrational modes of the molecule and to supplement experimental data with theoretical calculations.

Methodology:

-

Spectroscopic Measurements:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra would be recorded in a suitable deuterated solvent. Nuclear Overhauser effect (NOE) experiments could provide insights into through-space proximities of atoms, aiding in conformational assignment.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectra would be recorded to identify characteristic functional group frequencies and to be compared with theoretical predictions.

-

-

Computational Modeling:

-

Geometry Optimization: The molecular geometry would be optimized using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers.

-

Frequency Calculations: Vibrational frequencies would be calculated for the optimized geometries to confirm that they are true minima on the potential energy surface and to aid in the interpretation of experimental IR and Raman spectra.

-

NMR Chemical Shift Calculations: NMR chemical shifts would be calculated using the GIAO (Gauge-Including Atomic Orbital) method to assist in the assignment of experimental spectra.

-

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows for the structural characterization of this compound.

Caption: Experimental workflow for the structural characterization of this compound.

Caption: Logical workflow for elucidating the molecular structure and conformation.

Conclusion

This technical guide has provided a detailed, albeit theoretical, examination of the molecular structure and conformation of this compound. The presented data on bond lengths, bond angles, and conformational preferences, derived from computational modeling, offers valuable insights for researchers. The outlined experimental protocols serve as a roadmap for future empirical studies that are needed to validate and refine these computational predictions. A comprehensive understanding of the structural nuances of this molecule will undoubtedly facilitate its application in the development of novel pharmaceuticals and advanced materials.

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)aniline

For researchers, scientists, and professionals in drug development, 2-Bromo-3-(trifluoromethyl)aniline is a key chemical intermediate. Its unique substitution pattern offers a versatile scaffold for the synthesis of a wide array of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a likely synthetic protocol, and a visual representation of its synthetic pathway.

Nomenclature

The unambiguous identification of a chemical compound is critical for scientific communication. The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) and its common synonyms are listed below.

IUPAC Name: this compound[1][2]

Synonyms:

-

2-BROMO-3-(TRIFLUOROMETHYL)BENZENAMINE[1]

-

Benzenamine, 2-bromo-3-(trifluoromethyl)-[1]

-

3-Amino-2-bromobenzotrifluoride[1]

-

2-bromo-3-(trifluoromethyl)phenylamine[1]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃N | PubChem |

| Molecular Weight | 240.02 g/mol | [1] |

| Appearance | White to yellow to red solid or semi-solid or liquid | [2] |

| Melting Point | ~60-61 °C | [3] |

| Purity | 98% | [2] |

| Storage Temperature | Refrigerator | [2] |

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via the electrophilic bromination of 3-(trifluoromethyl)aniline. It is important to note that the amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Consequently, the direct bromination of 3-(trifluoromethyl)aniline typically yields a mixture of isomers, with 4-bromo-3-(trifluoromethyl)aniline being the major product and this compound as a minor product. The separation of these isomers is a critical step in obtaining the pure desired compound. A controlled monobromination can be achieved by protecting the amino group as an acetanilide, which reduces its activating strength and can improve the regioselectivity of the bromination.

Protocol: Controlled Monobromination of 3-(Trifluoromethyl)aniline [4]

This protocol is a likely pathway to synthesize this compound, which would then require separation from the major 4-bromo isomer.

Step 1: Acetylation of 3-(Trifluoromethyl)aniline [4]

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.

-

After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

-

Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-benzotrifluoride.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 3-Acetamido-benzotrifluoride [4]

-

Dissolve the dried 3-acetamido-benzotrifluoride (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the crude bromo-3-acetamido-benzotrifluoride isomers.

-

Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine. Dry the product.

Step 3: Hydrolysis of the Acetyl Group [4]

-

To the crude mixture of bromo-3-acetamido-benzotrifluoride isomers, add a solution of aqueous hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the mixture of bromo-3-(trifluoromethyl)aniline isomers.

-

Collect the product by vacuum filtration, wash with water, and dry.

Step 4: Isomer Separation

-

The separation of the 2-bromo and 4-bromo isomers can be achieved by column chromatography on silica gel, using a suitable eluent system such as a gradient of hexanes and ethyl acetate.[4]

Synthetic Pathway

The following diagram illustrates the reaction pathway for the bromination of 3-(trifluoromethyl)aniline, leading to the formation of both this compound and 4-Bromo-3-(trifluoromethyl)aniline.

Caption: Reaction pathway for the bromination of 3-(trifluoromethyl)aniline.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-Bromo-3-(trifluoromethyl)aniline is limited in publicly accessible literature. This guide provides a detailed overview of its expected reactivity based on established chemical principles and data from closely related structural analogs. The experimental protocols provided are generalized and should be adapted and optimized for specific applications.

Introduction

This compound is a halogenated and fluorinated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on the aniline ring, offers multiple reactive sites for diversification and the introduction of functionalities that can modulate the biological activity, metabolic stability, and pharmacokinetic properties of larger molecules. The trifluoromethyl group, in particular, is a valuable moiety in drug design for its ability to enhance lipophilicity and binding affinity.

This technical guide outlines the expected reactivity profile of this compound, covering its synthesis and key transformations.

Physicochemical and Spectroscopic Data

Quantitative and spectroscopic data for this compound are not widely reported. The following table summarizes available data and expected spectroscopic features based on its structure and data from isomeric compounds.

| Property | Value/Expected Features |

| Molecular Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol |

| Appearance | Expected to be a solid or oil |

| ¹H NMR | Aromatic protons expected in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns. The amine protons would appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would appear in the region of δ 110-150 ppm. The carbon bearing the CF₃ group will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet for the CF₃ group is expected, with a chemical shift characteristic of an aromatic trifluoromethyl group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C-F stretching (trifluoromethyl, ~1100-1300 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom. |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving electrophilic bromination of 3-(trifluoromethyl)aniline or a Sandmeyer reaction.

Electrophilic Bromination

Direct bromination of 3-(trifluoromethyl)aniline is complicated by the strong activating and ortho, para-directing effect of the amine group, which can lead to polybromination and a mixture of isomers. To achieve regioselectivity, protection of the amine group is generally required.

-

Acetylation: 3-(Trifluoromethyl)aniline is dissolved in a suitable solvent like glacial acetic acid. Acetic anhydride is added, and the mixture is heated to form N-(3-(trifluoromethyl)phenyl)acetamide.

-

Bromination: The resulting acetamide is then brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. This reaction will likely yield a mixture of ortho- and para-brominated products.

-

Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the free amines.

-

Purification: The desired this compound isomer is then isolated from the reaction mixture using column chromatography.

Sandmeyer Reaction

The Sandmeyer reaction provides a more direct route to introduce the bromine atom at the desired position, starting from an appropriately substituted amino compound. For the synthesis of this compound, one would start with 2-amino-6-(trifluoromethyl)aniline, which is not a common starting material. A more plausible route would involve diazotization of an aminobenzotrifluoride followed by a Sandmeyer or similar reaction.

-

Diazotization: The starting aniline is dissolved in an acidic solution (e.g., aqueous HBr) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). Nitrogen gas is evolved, and the aryl bromide is formed.

-

Work-up and Purification: The reaction mixture is typically extracted with an organic solvent, washed, dried, and the product is purified by distillation or chromatography.

Reactivity at the C-Br Bond: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds.

A general procedure for the Suzuki-Miyaura coupling of an ortho-bromoaniline is as follows:

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene.

-

Reaction: The mixture is heated with stirring until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base. This reaction would allow for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives from this compound.

Spectroscopic Data for 2-Bromo-3-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and general experimental protocols for the characterization of 2-Bromo-3-(trifluoromethyl)aniline. Due to the specific substitution pattern of this molecule, readily available, published spectroscopic data is limited. This document outlines the expected spectral characteristics based on related compounds and provides standardized methodologies for acquiring experimental data.

Data Presentation

A comprehensive search of scientific literature and spectral databases did not yield specific experimental spectroscopic data for this compound. The following tables summarize the status of the data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | Data not available | - | - | - |

| ¹³C | CDCl₃ | Data not available | - | - | - |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

| Expected Absorptions | ||

| 3500 - 3300 | Medium-Strong, two bands | N-H stretch (primary amine)[1] |

| 1650 - 1580 | Medium | N-H bend[1] |

| 1600 - 1450 | Medium-Strong, multiple bands | Aromatic C=C stretch[1] |

| ~1330 | Strong | C-F stretch (trifluoromethyl group) |

| 1335 - 1250 | Medium | C-N stretch (aromatic)[1] |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend[1] |

| Below 800 | Medium-Strong | C-Br stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | - |

| Expected Fragments | ||

| [M]⁺, [M+2]⁺ | Isotopic pattern (~1:1 ratio) | Molecular ion containing one bromine atom |

| [M-Br]⁺ | - | Loss of a bromine atom |

| [M-CF₃]⁺ | - | Loss of a trifluoromethyl group |

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of bromo-trifluoromethyl-aniline isomers are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

-

Instrumentation: The analysis is typically performed on a 300-600 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to approximately -2 to 12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.[1]

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants (H-H and H-F), and multiplicities to elucidate the substitution pattern on the aromatic ring.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the neat sample can be analyzed.

-

Instrumentation:

-

Data Acquisition: Record the spectrum, performing a background subtraction with the empty sample holder or clean ATR crystal.[1]

-

Data Analysis: Identify characteristic absorption bands for the functional groups present, such as N-H stretching of the amine, C-F stretching of the trifluoromethyl group, and C-Br stretching.[2] The fingerprint region (< 1500 cm⁻¹) can be used for more detailed comparison with related structures.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

Use a gas chromatograph coupled to a mass spectrometer.

-

A common column choice is a 5% diphenyl - 95% dimethylpolysiloxane capillary column.[3]

-

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Operate in electron ionization (EI) mode, typically at 70 eV.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-400 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak. The presence of a single bromine atom will result in a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities.

-

Analyze the fragmentation pattern to confirm the structure. Expected losses include Br and CF₃.[2]

-

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Bromo-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Bromo-3-(trifluoromethyl)aniline (CAS No: 58458-10-9). The information is intended for professionals in research, development, and manufacturing environments who may handle this chemical. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Chemical and Physical Properties

This compound is a substituted aniline derivative with the molecular formula C₇H₅BrF₃N.[1] Its chemical structure and key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₃N | [1] |

| Molecular Weight | 240.02 g/mol | [1][2] |

| CAS Number | 58458-10-9 | [1] |

| Appearance | White to yellow to red solid or semi-solid or liquid | |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Amino-2-bromobenzotrifluoride, 2-BROMO-3-(TRIFLUOROMETHYL)BENZENAMINE | [2] |

| Water Solubility | No information available | [1] |

| Vapor Pressure | No data available | [1] |

| Density / Specific Gravity | No data available | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification indicates multiple health risks.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms

The following pictograms are associated with the hazards of this compound:

Signal Word

Warning

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash hands thoroughly after handling.[3] |

| P270 | Do not eat, drink or smoke when using this product.[3][4] |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[1] |

| P330 | Rinse mouth.[3][4] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[4] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4] |

| P405 | Store locked up.[3][4] |

| P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[4] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Handling

-

Engineering Controls : Handle this compound in a well-ventilated area, preferably in a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE) : A comprehensive PPE program is mandatory when handling this chemical. The following diagram outlines the recommended PPE.

References

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)aniline: A Core Moiety in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(trifluoromethyl)aniline is a key fluorinated building block in medicinal chemistry and drug discovery. The unique electronic properties imparted by the bromine and trifluoromethyl substituents make it a valuable synthon for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While detailed public data on this compound is somewhat limited, this guide provides a comprehensive overview of its key suppliers, and presents detailed experimental protocols and applications of the closely related and well-documented isomer, 4-Bromo-3-(trifluoromethyl)aniline, as a representative example. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel aniline derivatives for therapeutic applications.

Key Suppliers and Manufacturers

A reliable supply of high-purity this compound is crucial for reproducible research and development. Several chemical suppliers specialize in the provision of this and related compounds.

| Supplier/Manufacturer | Purity | CAS Number | Molecular Formula | Notes |

| Thermo Scientific Chemicals | 98% | 58458-10-9 | C₇H₅BrF₃N | Available in various quantities. |

| Sigma-Aldrich | ≥98% | 58458-10-9 | C₇H₅BrF₃N | Part of their building block portfolio. |

| Apollo Scientific | Not specified | 1805580-11-3 | Not specified | Note: This CAS number is for a related fluoro-derivative. |

| Chemrio | Not specified | 58458-10-9 | C₇H₅BrF₃N | Online supplier. |

| ChemicalBook | Various | 58458-10-9 | C₇H₅BrF₃N | Platform with multiple listed suppliers. |

| Synthonix | 98% | 58458-10-9 | C₇H₅BrF₃N | Specializes in fluorinated building blocks. |

Researchers are advised to request certificates of analysis from suppliers to confirm purity and identity.

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, the synthesis of its isomer, 4-Bromo-3-(trifluoromethyl)aniline, is well-documented. The following protocol, adapted from available literature, illustrates a common synthetic route.

Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

This synthesis is a two-step process involving the protection of the amine group, followed by bromination and deprotection. A more direct bromination is also described.

Method 1: Direct Bromination using N-Bromosuccinimide (NBS)

This method provides a direct route to the desired product.

-

Materials:

-

3-(Trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in DMF.

-

Separately, dissolve NBS (1.0 eq) in DMF.

-

Slowly add the NBS solution to the aniline solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 3 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Upon completion, dilute the reaction mixture with ethyl acetate.[1]

-

Wash the organic layer with brine.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purify the product by column chromatography or recrystallization as needed.

-

-

Expected Yield: 90-92%[1]

Method 2: Bromination via an Acetanilide Intermediate

This method involves the protection of the highly activating amino group to control the bromination reaction and prevent the formation of poly-brominated byproducts.

-

Step 1: Acetylation of 3-(Trifluoromethyl)aniline

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) while stirring.

-

After the initial exothermic reaction subsides, gently heat the mixture to 50°C for 30 minutes.

-

Pour the warm mixture into ice-cold water to precipitate the N-(3-(trifluoromethyl)phenyl)acetamide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

-

-

Step 2: Bromination of N-(3-(Trifluoromethyl)phenyl)acetamide

-

Dissolve the dried N-(3-(trifluoromethyl)phenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-(trifluoromethyl)acetanilide.

-

Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove excess bromine. Dry the product.

-

-

Step 3: Hydrolysis of 4-Bromo-3-(trifluoromethyl)acetanilide

-

To the crude 4-bromo-3-(trifluoromethyl)acetanilide, add aqueous hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.

-

Collect the product by vacuum filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

-

Role in Drug Development and Signaling Pathways

Trifluoromethylated anilines are crucial components in a variety of pharmacologically active molecules, particularly in the development of kinase inhibitors. The trifluoromethyl group can significantly enhance the binding affinity of a ligand to its target protein through favorable interactions with the protein's backbone.

While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its structural motifs are present in numerous kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer and other diseases.

A general representation of a kinase inhibitor's mechanism of action is depicted below. The aniline moiety often serves as a key hydrogen bond donor/acceptor, anchoring the inhibitor to the hinge region of the kinase domain.

Figure 1: General mechanism of competitive kinase inhibition.

The following workflow illustrates the typical process of utilizing a building block like this compound in a drug discovery program.

Figure 2: Drug discovery workflow utilizing a key chemical building block.

Quantitative Data and Structure-Activity Relationships (SAR)

For researchers interested in developing predictive models, Quantitative Structure-Activity Relationship (QSAR) studies can be a powerful tool. The general workflow for a QSAR study is outlined below.

Figure 3: General workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Conclusion

This compound and its isomers are valuable and versatile building blocks in the design and synthesis of novel therapeutic agents. Their unique electronic and steric properties make them attractive for incorporation into a wide range of molecular scaffolds, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of the key suppliers, synthetic methodologies, and the general role of these compounds in drug discovery. While specific biological data for the 2-bromo isomer is limited, the provided information on the closely related 4-bromo isomer offers a strong starting point for researchers in the field. Further investigation into the specific applications and biological activities of this compound is warranted and holds promise for the development of next-generation therapeutics.

References

A Technical Guide to the Applications of 2-Bromo-3-(trifluoromethyl)aniline

Introduction

2-Bromo-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine that has emerged as a critical building block in modern organic synthesis. Its structure, featuring a bromine atom and a trifluoromethyl (CF₃) group ortho and meta to the amine, respectively, provides a unique combination of reactivity and physicochemical properties. The trifluoromethyl group, a common feature in many modern pharmaceuticals, enhances metabolic stability, increases lipophilicity, and modulates the electronic properties of the molecule.[1][2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in drug discovery, agrochemical synthesis, and materials science, complete with detailed experimental protocols and quantitative data.

Core Synthetic Applications

This compound is a key substrate in several palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[3][4] It involves the palladium-catalyzed coupling of an aryl halide with an amine. This compound can act as the amine component, coupling with various aryl halides to produce substituted diarylamines. The reaction is known for its broad substrate scope and functional group tolerance.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[5][6] In this context, the bromine atom of this compound serves as the electrophilic partner, reacting with various aryl or alkyl boronic acids or esters. This reaction is instrumental in building biaryl structures, which are prevalent in many biologically active molecules.[5][7]

Applications in Drug Discovery

The unique structural features of this compound make it a valuable precursor for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to enhance drug efficacy by improving metabolic stability and binding affinity.[1][8]

Kinase Inhibitors

A significant application of trifluoromethylated anilines is in the development of kinase inhibitors for cancer therapy.[9] These compounds often target the ATP-binding site of kinases, and the trifluoromethyl group can form crucial hydrophobic interactions.[10] For instance, substituted pyrrolo[2,3-d]pyrimidines, synthesized using bromoanilines, have been evaluated as potent inhibitors of various receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR.[11][12]

Applications in Agrochemicals

Similar to pharmaceuticals, the agrochemical industry utilizes this compound as an intermediate for creating potent and selective pesticides and herbicides.[13] The trifluoromethyl and bromo substituents are key to enhancing the metabolic stability and binding affinity of these compounds to their biological targets in pests and weeds.[13]

Quantitative Data from Representative Reactions

While specific yield data for reactions involving this compound can vary, the following table summarizes typical outcomes for analogous Buchwald-Hartwig and Suzuki-Miyaura coupling reactions involving bromo-trifluoromethylaniline derivatives, illustrating the efficiency of these methods.

| Reaction Type | Aryl Halide/Aniline | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Buchwald-Hartwig | 3,5-bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | Rapeseed Oil | 99% | [14] |

| Buchwald-Hartwig | 3,5-bis(trifluoromethyl)bromobenzene | p-Toluidine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Rapeseed Oil | 97% | [14] |

| Suzuki-Miyaura | 2-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 97% | [5] |

| Suzuki-Miyaura | 2-Bromoaniline | 4-Acetylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80% | [5] |

Note: The data presented is for structurally similar bromo-trifluoromethylanilines and bromoanilines to demonstrate the general efficacy of the coupling reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for the coupling of ortho-bromoanilines.[5][7]

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, typically Pd(OAc)₂ (1-5 mol%), and a phosphine ligand such as SPhos or XPhos (2-10 mol%).

-

Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water (e.g., 4:1 ratio). Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

General Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for palladium-catalyzed amination.[3][14][15]

-

Reagent Preparation: To an oven-dried reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BrettPhos, 2-4 mol%).

-

Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Seal the flask and purge with an inert gas (Argon or Nitrogen).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for the necessary duration (4-24 hours), monitoring completion by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the pure N-aryl product.

Conclusion

This compound stands out as a versatile and indispensable building block in contemporary chemical synthesis. Its utility in robust palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecules. The strategic incorporation of the trifluoromethyl group provides distinct advantages in modulating the biological and physical properties of target compounds, making this reagent particularly valuable in the design and development of novel pharmaceuticals and agrochemicals. The protocols and data presented herein underscore its importance and provide a foundational guide for researchers and scientists in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiangiogenic and antitumor agents. Design, synthesis, and evaluation of novel 2-amino-4-(3-bromoanilino)-6-benzylsubstituted pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Bromo-3-(trifluoromethyl)aniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-3-(trifluoromethyl)aniline, a key building block in the synthesis of complex pharmaceutical agents. The unique substitution pattern of this aniline derivative, featuring a bromine atom ortho to the amino group and a trifluoromethyl group in the meta position, offers versatile handles for advanced chemical modifications, making it a valuable precursor in modern drug discovery.

The strategic placement of the bromo and trifluoromethyl groups allows for selective functionalization through various cross-coupling reactions. The carbon-bromine bond is particularly amenable to palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. These reactions are fundamental in constructing the core scaffolds of many targeted therapeutics, particularly kinase inhibitors.

Key Synthetic Applications

This compound is a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its application is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The trifluoromethyl group often contributes to enhanced metabolic stability and improved binding affinity of the final drug candidate.

This document will focus on two pivotal palladium-catalyzed cross-coupling reactions for the functionalization of this compound:

-